molecular formula C15H22N2O2 B2979421 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane CAS No. 2095949-16-7

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B2979421
CAS No.: 2095949-16-7
M. Wt: 262.353
InChI Key: RJFAIEXJSRJYFR-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyridine derivatives with appropriate reagents to form the desired spirocyclic structure. For instance, the preparation of 4-pyridinemethanol involves the use of sodium borohydride and lithium chloride in tetrahydrofuran, followed by the addition of methyl isonicotinate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine-based structure.

    1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with potential biomedical applications.

Uniqueness

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-16-6-2-13(1)10-19-11-14-9-17-12-15(14)3-7-18-8-4-15/h1-2,5-6,14,17H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAIEXJSRJYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC2COCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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